1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE
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Overview
Description
1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of two L-proline units connected by a hexyl chain, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of organic reactions, such as alkylation or reduction.
Coupling with L-Proline: The hexyl chain is then coupled with L-proline using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in modulating biological processes and interactions with proteins.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(6-(L-PROLINE-1-YL)-BUTYL)-L-PROLINE: Similar structure with a butyl chain instead of a hexyl chain.
1-(6-(L-PROLINE-1-YL)-OCTYL)-L-PROLINE: Similar structure with an octyl chain instead of a hexyl chain.
1-(6-(L-PROLINE-1-YL)-DECYL)-L-PROLINE: Similar structure with a decyl chain instead of a hexyl chain.
Uniqueness
1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE is unique due to its specific hexyl chain length, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(2S)-1-[6-[(2S)-2-carboxypyrrolidin-1-yl]hexyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c19-15(20)13-7-5-11-17(13)9-3-1-2-4-10-18-12-6-8-14(18)16(21)22/h13-14H,1-12H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLPVOSMGFEURQ-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCCCCN2CCCC2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCCCCN2CCC[C@H]2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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